3-(pyridin-2-yl)oxetan-3-ol
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Overview
Description
3-(Pyridin-2-yl)oxetan-3-ol is an organic compound characterized by the presence of a pyridine ring attached to an oxetane ring with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-(pyridin-2-yl)oxetan-3-ol typically begins with commercially available starting materials such as 2-bromopyridine and ethylene oxide.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(Pyridin-2-yl)oxetan-3-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding oxetane ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form chlorides, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products
Oxidation: Oxetane ketones.
Reduction: Oxetane alcohols.
Substitution: Oxetane chlorides and other derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(pyridin-2-yl)oxetan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive hydroxyl group and the presence of the pyridine ring, which can participate in hydrogen bonding and π-π interactions.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may allow it to interact with biological targets in unique ways, leading to the discovery of new drugs or therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 3-(pyridin-2-yl)oxetan-3-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds, while the pyridine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar in structure but lacks the oxetane ring.
2-(Pyridin-2-yl)ethanol: Contains a pyridine ring and an ethanol group but lacks the oxetane ring.
3-(Pyridin-2-yl)oxetane: Similar but without the hydroxyl group.
Uniqueness
3-(Pyridin-2-yl)oxetan-3-ol is unique due to the presence of both the oxetane ring and the hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1438858-57-1 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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